molecular formula C23H20ClN3O2S2 B2550490 N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291833-70-9

N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2550490
CAS No.: 1291833-70-9
M. Wt: 470
InChI Key: OANFQQKULSXXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

One study highlights the synthesis of compounds with potential dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, which is crucial for DNA synthesis and repair. The synthesized compounds, including variants of the specified chemical structure, demonstrated potent dual inhibitory activities, suggesting their potential as therapeutic agents against diseases where folate metabolism plays a key role, such as cancer (Gangjee et al., 2008).

Antitumor Activity

Another research focused on the synthesis and evaluation of antitumor activities of new derivatives, including structures similar to the specified compound. These studies found that many of the synthesized compounds displayed potent anticancer activity against various human cancer cell lines, comparable to that of known anticancer drugs (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Research on the crystal structures of related compounds has provided insight into their molecular conformations, which is critical for understanding their interactions with biological targets. Studies have detailed the intramolecular and intermolecular interactions that stabilize these structures, contributing to the knowledge base necessary for drug design (Subasri et al., 2016).

Antimicrobial Activity

Investigations into the antimicrobial properties of derivatives have revealed that some compounds exhibit significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant pathogens (Nunna et al., 2014).

Vibrational Spectroscopy and Quantum Computational Approach

A study employing vibrational spectroscopy and quantum computational methods characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. It explored its vibrational signatures and the effect of rehybridization and hyperconjugation on its structure, providing valuable insights into its molecular properties and potential antiviral applications (Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-7-8-14(2)19(11-13)27-22(29)21-18(9-10-30-21)26-23(27)31-12-20(28)25-17-6-4-5-16(24)15(17)3/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANFQQKULSXXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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